molecular formula C₂₁H₂₄D₆O₉ B1140293 Gemfibrozil 1-O-β-Glucuronide-d6 CAS No. 1703747-47-0

Gemfibrozil 1-O-β-Glucuronide-d6

Cat. No.: B1140293
CAS No.: 1703747-47-0
M. Wt: 432.49
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Gemfibrozil 1-O-β-Glucuronide-d6 is a deuterated form of Gemfibrozil 1-O-β-Glucuronide, which is a major metabolite of the lipid-regulating drug gemfibrozil. This compound is formed when gemfibrozil undergoes glucuronidation by UDP-glucuronosyltransferase enzymes. It is primarily used in scientific research to study the metabolism and pharmacokinetics of gemfibrozil, as well as its interactions with other drugs .

Properties

CAS No.

1703747-47-0

Molecular Formula

C₂₁H₂₄D₆O₉

Molecular Weight

432.49

Synonyms

1-[5-(2,5-Dimethylphenoxy)-2,2-dimethylpentanoate] β-D-Glucopyranuroic Acid-d6; _x000B_Gemfibrozil-d6 Glucuronide; 

Origin of Product

United States

Preparation Methods

Role of UDP-Glucuronosyltransferase Enzymes

Gemfibrozil 1-O-β-glucuronide-d6 is predominantly synthesized via enzymatic glucuronidation mediated by UGT isoforms, particularly UGT2B7 and UGT1A1 . These enzymes catalyze the transfer of glucuronic acid from uridine diphosphate glucuronic acid (UDPGA) to gemfibrozil, forming the 1-O-β-glucuronide conjugate. The deuterated form (d6) is generated using deuterium-labeled gemfibrozil as the substrate, ensuring isotopic integrity throughout the reaction.

In Vitro Incubation Conditions

Human liver microsomes or recombinant UGT Supersomes® are employed for large-scale biosynthesis. A representative protocol involves:

  • Incubation mixture : 0.1 M KH₂PO₄ buffer (pH 7.4), 1 mg/mL microsomal protein, 20 µM deuterated gemfibrozil, 5 mM MgCl₂, and 3.2 mg/mL UDPGA.

  • Reaction parameters : 37°C for 2 hours with continuous agitation.

  • Quenching : Acetonitrile (1:1 v/v) to terminate the reaction, followed by centrifugation at 4,630 × g for 5 minutes to remove precipitated proteins.

Table 1: Enzymatic Synthesis Parameters

ComponentConcentration/AmountSource
Deuterated gemfibrozil20 µM
UDPGA3.2 mg/mL
Incubation time2 hours
Temperature37°C

Chemical Synthesis and Isotopic Labeling

Deuterium Incorporation

The deuterium atoms in this compound are introduced at the 2,2-bis(trideuteriomethyl) position of the gemfibrozil backbone. This is achieved using deuterated starting materials, such as gemfibrozil-d6, which undergoes glucuronidation under identical enzymatic conditions. The isotopic purity is validated via mass spectrometry, ensuring ≥98% deuterium incorporation.

Challenges in Chemical Glucuronidation

Chemical synthesis of acyl glucuronides is less common due to:

  • Steric hindrance : The bulky structure of gemfibrozil complicates direct chemical conjugation.

  • Anomerization risk : Non-enzymatic methods often yield α/β anomer mixtures, necessitating costly chromatographic separation.

Purification and Characterization

Protein Precipitation and Lyophilization

Post-incubation supernatants are subjected to lyophilization to concentrate the glucuronide. The residue is reconstituted in 0.1 M KH₂PO₄ buffer, followed by two-fold dilution with ultrapure water to reduce matrix interference.

High-Performance Liquid Chromatography (HPLC)

  • Column : C18 reverse-phase (e.g., 150 × 4.6 mm, 5 µm particle size).

  • Mobile phase : Gradient of ammonium acetate (10 mM, pH 5.0) and acetonitrile with 0.1% formic acid.

  • Flow rate : 0.8 mL/min, yielding a retention time of ~5 minutes for this compound.

Table 2: Analytical Parameters for LC/MS Quantification

ParameterValueSource
Linear range0.5–50 µg/mL
Intra-assay precision1.6–10.7%
Inter-assay accuracy89.4–104.0%
Lower limit of quantitation0.5 µg/mL

Applications in Drug-Drug Interaction Studies

CYP2C8 Inhibition

The glucuronide metabolite acts as a potent mechanism-based inhibitor of CYP2C8 , altering the pharmacokinetics of co-administered drugs like repaglinide. Clinical studies demonstrate a 2.5-fold increase in repaglinide AUC when this compound is present.

Protein Binding Assays

Reactivity with nucleophilic residues (e.g., lysine) leads to Schiff base adducts , quantified using methoxylamine or glutathione trapping agents .

Chemical Reactions Analysis

Metabolism and Formation

The primary metabolic pathway for gemfibrozil involves the formation of its glucuronide metabolites. Gemfibrozil is converted to gemfibrozil 1-O-β-glucuronide via the action of UDP-glucuronosyltransferases (UGTs), specifically UGT2B7, UGT1A1, UGT1A3, and UGT2B4. This process is crucial as the glucuronide form acts as a potent inhibitor of cytochrome P450 2C8, leading to potential drug-drug interactions.

Mechanism-Based Inhibition

Research has demonstrated that gemfibrozil 1-O-β-glucuronide acts as a mechanism-based inhibitor of P450 2C8. The irreversible inactivation occurs through covalent modification of the heme group within the enzyme. The specific site of modification is believed to be the gamma-meso position of the heme, resulting from the oxidation of a benzylic carbon on the dimethylphenoxy group of the glucuronide .

Electrophilic Reactivity

Gemfibrozil 1-O-β-glucuronide exhibits electrophilic characteristics due to its acyl glucuronide structure. This reactivity facilitates hydrolysis and intramolecular rearrangements, leading to covalent binding with proteins. Studies have shown that administration of gemfibrozil leads to the formation of protein adducts in various tissues, including plasma, liver, and kidney . The pharmacokinetics of these adducts indicate a significant accumulation in plasma over time.

In Vitro Studies

In vitro studies have highlighted that gemfibrozil 1-O-β-glucuronide can modify P450 enzymes, particularly P450 2C8, leading to altered metabolism of co-administered drugs. The covalent binding to the heme group prevents further substrate access, thus inhibiting enzymatic activity .

In Vivo Studies

In vivo experiments conducted on rats demonstrated that prolonged administration of gemfibrozil resulted in significant levels of protein adducts formed from gemfibrozil and its glucuronide metabolites. The mean steady-state concentrations of these adducts were notably higher in plasma compared to other tissues, indicating a preferential binding in circulation .

Pharmacokinetics and Toxicology

The pharmacokinetic profile of gemfibrozil indicates a half-life of approximately 1.5 hours in healthy individuals, with variations observed in patients with renal or liver impairments . The formation and persistence of protein adducts raise considerations for potential toxicological implications, particularly regarding long-term exposure.

Pharmacokinetic Data

PopulationCmax (µg/mL)Tmax (h)Half-Life (h)
Healthy Volunteers46 ± 162.2 ± 1.11.5
Patients with Renal Failure13.8 ± 11.12.3 ± 1.02.4
Patients with Liver Disease23 ± 10.32.6 ± 1.72.1

Scientific Research Applications

Pharmacokinetic Studies

Gemfibrozil 1-O-β-Glucuronide-d6 is synthesized through the glucuronidation of gemfibrozil, enhancing its solubility and facilitating excretion. The presence of deuterium allows researchers to trace metabolic pathways effectively. Its primary application in pharmacokinetics includes:

  • Inhibition of Cytochrome P450 2C8 : This metabolite significantly inhibits CYP2C8, impacting the metabolism of co-administered drugs. Studies have shown that it exhibits an IC50 value of approximately 4 μM, indicating potent inhibition .

Data Table: Inhibition Potency of this compound

EnzymeIC50 Value (μM)Effect
CYP2C84Significant inhibition
CYP2B670Minimal inhibition
CYP3A4>300Minimal inhibition

Drug Interaction Studies

This compound plays a crucial role in understanding drug-drug interactions, particularly with statins and other medications metabolized by CYP2C8. Notably, it has been implicated in significant interactions with cerivastatin and pioglitazone.

Case Study: Interaction with Cerivastatin

A study demonstrated that both gemfibrozil and its glucuronide metabolite inhibited the uptake of cerivastatin (CER) by human organic anion transporting polypeptide 2 (OATP2)-expressing cells. The IC50 values for uptake were found to be 72 μM for gemfibrozil and 24 μM for this compound, indicating that the glucuronide form has a stronger inhibitory effect .

Clinical Implications

The clinical relevance of this compound is underscored by its impact on drug metabolism and therapeutic outcomes. For instance, the compound's modulation of pioglitazone pharmacokinetics was studied in relation to CYP2C8 polymorphisms, revealing variability in drug exposure among different genotypes .

Data Table: Impact on Pioglitazone Pharmacokinetics

GenotypeMean AUC Increase (Fold)
CYP2C8*13.3
CYP2C8*35.2

Research Methodologies

The methodologies employed in studying this compound include liquid chromatography-tandem mass spectrometry (LC-MS/MS) for quantifying plasma levels and assessing metabolic pathways. These techniques are essential for validating the pharmacokinetic profiles and understanding the compound's interactions with various enzymes .

Q & A

Q. What is the mechanistic role of Gemfibrozil 1-O-β-Glucuronide-d6 (GFZ-gluc-d6) in CYP2C8 inhibition, and how does this impact drug-drug interaction (DDI) studies?

Answer: GFZ-gluc-d6, the deuterated glucuronide metabolite of gemfibrozil, acts as a mechanism-based inactivator of CYP2C8, irreversibly binding to the enzyme and reducing its activity. This inactivation underpins clinically significant DDIs with CYP2C8 substrates like repaglinide and pioglitazone, which exhibit 8.1- and 3.4-fold increases in AUC, respectively, when co-administered with gemfibrozil . Methodologically, researchers should incorporate GFZ-gluc-d6 into physiologically based pharmacokinetic (PBPK) models to simulate hepatic uptake (via OATP1B1), glucuronidation (via UGT2B7), and biliary excretion pathways . Validated LC-MS/MS assays with dynamic ranges of 5–10,000 ng/mL and inter-assay precision <10% are recommended for quantifying GFZ-gluc-d6 in plasma .

Q. How can researchers validate the analytical methods for quantifying GFZ-gluc-d6 in complex biological matrices?

Answer: Validation should adhere to FDA bioanalytical guidelines, including assessments of:

  • Lower Limit of Quantification (LLOQ): 5 ng/mL for GFZ-gluc-d6 .
  • Precision/Accuracy: Inter-assay CV ≤15% and relative error ≤±20% .
  • Matrix Effects: Evaluate ion suppression/enhancement using post-column infusion in human plasma .
  • Stability: Test freeze-thaw cycles, short-term (24h, room temperature), and long-term (-80°C) storage . Cross-validation against non-deuterated GFZ-gluc (retention time: ~6.2 min) ensures specificity .

Advanced Research Questions

Q. How do physiologically based pharmacokinetic (PBPK) models integrate GFZ-gluc-d6 to predict CYP2C8-mediated DDIs, and what validation metrics ensure reliability?

Answer: PBPK models for GFZ-gluc-d6 require:

  • Parent-Metabolite Structure: Incorporate active hepatic uptake (OATP1B1), glucuronidation (UGT2B7), and glomerular filtration .
  • Sensitivity Analysis: Assess parameters like hepatic intrinsic clearance (CLint) and fraction unbound (fu) using Eq. 3 from , where a ±30% variation in CLint alters AUC ratios by 1.5–2.0-fold .
  • Validation Metrics:
    • Geometric mean fold error (GMFE) ≤1.59 for DDI AUC ratios .
    • Visual predictive checks (VPCs) for plasma concentration-time profiles across single/multiple dosing regimens .
    • External validation against clinical DDI studies (e.g., repaglinide-gemfibrozil interactions) .

Q. What experimental strategies resolve discrepancies in CYP2C8 inactivation kinetics observed between human liver microsomes (HLMs) and recombinant enzyme systems?

Answer: Discrepancies arise due to differences in enzyme source purity and cofactor availability. To address this:

  • Enzyme Source Selection: Use HLMs supplemented with β-glucuronidase inhibitors (e.g., saccharolactone) to prevent GFZ-gluc hydrolysis .
  • Kinetic Parameters: Measure inactivation rate constants (kinact) and KI in Supersomes (higher CYP2C8 activity) vs. HLMs. For GFZ-gluc-d6, kinact ranges from 0.08–0.12 min<sup>-1</sup> in Supersomes vs. 0.03–0.05 min<sup>-1</sup> in HLMs .
  • Mechanistic Modeling: Apply static (R-value) or dynamic (PBPK) models to extrapolate in vitro inactivation data to clinical DDIs .

Q. How can crystalline sponge X-ray diffraction (CS-XRD) advance structural elucidation of GFZ-gluc-d6 metabolites compared to traditional LC-MS/MS?

Answer: CS-XRD enables precise determination of oxidation/glucuronidation sites with ng-level sensitivity, circumventing the need for large-scale metabolite isolation. For example:

  • Metabolite M4 (GFZ-gluc): CS-XRD confirmed 1-O-β-glucuronidation at the carboxylic acid group, resolving ambiguities in LC-MS/MS fragmentation patterns (m/z 249.1 → 121.0) .
  • Oxidation Sites: 5'-CH2OH and 4'-OH metabolites were differentiated via crystallographic data, avoiding misinterpretation of isobaric ions .
  • Workflow: Optimize soaking conditions (temperature, solvent) for GFZ-gluc-d6 in crystalline sponges (e.g., 1000 ng analyte, 72h incubation) .

Methodological Considerations

Q. Table 1. Key Parameters for GFZ-gluc-d6 Research

ParameterValue/RangeMethod/Evidence
CYP2C8 kinact0.03–0.12 min<sup>-1</sup>Supersomes/HLMs
LC-MS/MS LLOQ5 ng/mLPlasma assay
PBPK GMFE (AUC DDI)≤1.59Repaglinide interaction
CS-XRD Detection Limit1–10 ngMetabolite M4

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.